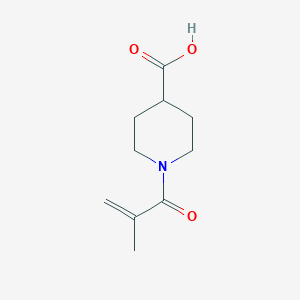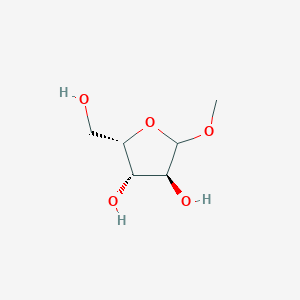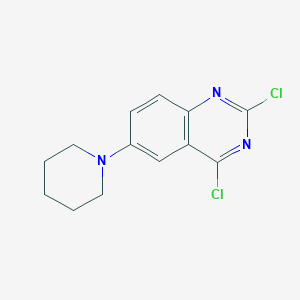
2,4-Dichloro-6-piperidinoquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-piperidinoquinazoline is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a piperidine moiety enhances the compound’s pharmacological properties, making it a valuable candidate for various scientific research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-piperidinoquinazoline typically involves the reaction of 2,4-dichloroquinazoline with piperidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product.
化学反应分析
Types of Reactions: 2,4-Dichloro-6-piperidinoquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substituted Quinazolines: Formed through nucleophilic substitution.
Quinazoline N-oxides: Formed through oxidation.
Dihydroquinazolines: Formed through reduction.
科学研究应用
2,4-Dichloro-6-piperidinoquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用机制
The mechanism of action of 2,4-Dichloro-6-piperidinoquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases and G-protein-coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
- 2,4-Dichloro-6-(2-methyl-piperidin-1-yl)-quinazoline
- 2,4-Dichloro-6-(4-methyl-piperidin-1-yl)-quinazoline
- 2,4-Dichloro-6-(2-ethyl-piperidin-1-yl)-quinazoline
Comparison:
- Structural Differences: The primary difference lies in the substitution on the piperidine ring. These variations can influence the compound’s pharmacokinetic and pharmacodynamic properties .
- Unique Properties: 2,4-Dichloro-6-piperidinoquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
属性
分子式 |
C13H13Cl2N3 |
|---|---|
分子量 |
282.17 g/mol |
IUPAC 名称 |
2,4-dichloro-6-piperidin-1-ylquinazoline |
InChI |
InChI=1S/C13H13Cl2N3/c14-12-10-8-9(18-6-2-1-3-7-18)4-5-11(10)16-13(15)17-12/h4-5,8H,1-3,6-7H2 |
InChI 键 |
XOOKHQUXRPYSNR-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC3=C(C=C2)N=C(N=C3Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
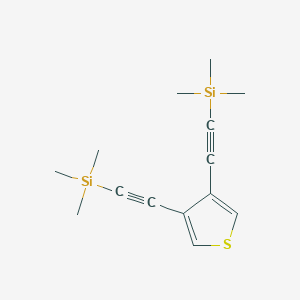
![3-[4-(1H-imidazol-1-yl)phenoxy]propanol](/img/structure/B8425240.png)
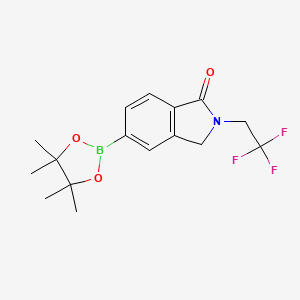
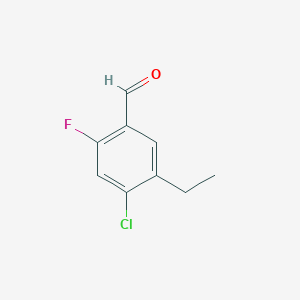
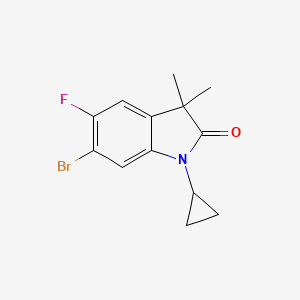
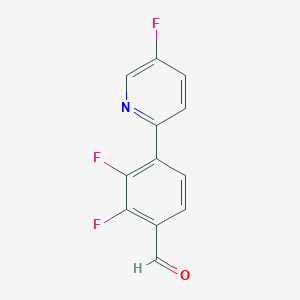

![2-(chloromethyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8425286.png)
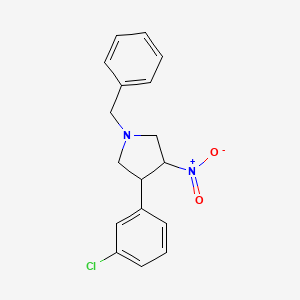
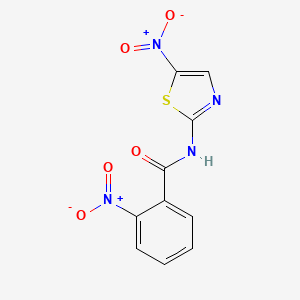
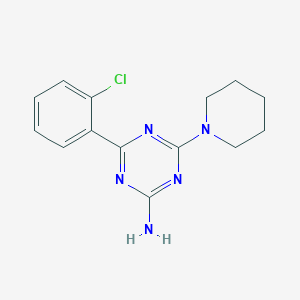
![1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid](/img/structure/B8425320.png)
